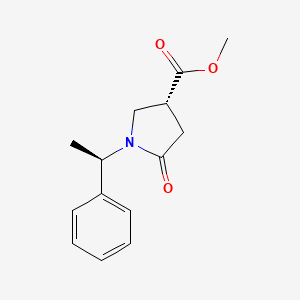

(R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

Description

“®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate” is a pyrrolidine-based compound with a molecular weight of 247.29 g/mol . It is a chiral molecule that has two enantiomers, namely ®- and (S)-. This compound is used in several areas, including drug development, material sciences, and agricultural sciences.

Molecular Structure Analysis

The molecular formula of “®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate” is C14H17NO3 . The InChI code is 1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m1/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate” include a molecular weight of 247.29 g/mol . The exact mass is 247.12100 . The LogP value is 1.70700 , indicating its lipophilicity. Unfortunately, information on its boiling point, melting point, and density was not available in the search results.Scientific Research Applications

Synthesis and Biological Evaluation

A number of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, closely related to the compound of interest, were synthesized as potential antibacterial drugs. These compounds, including variations on the (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate structure, were evaluated for their in vitro antibacterial efficacy against gram-positive and gram-negative bacteria. Compounds from this research demonstrated moderate to good activity, highlighting the compound's relevance in developing new antibacterial agents (Devi et al., 2018).

Antimicrobial Activity

Further exploration into the antimicrobial potential of related structures, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, was conducted. These derivatives were synthesized and assessed for their in vitro antimicrobial activities. The results indicated that the presence of the heterocyclic ring significantly contributed to the compounds' antibacterial and antifungal activities, with certain modifications enhancing their efficacy (Hublikar et al., 2019).

Stereochemical Selectivity in Muscarinic Receptors

The stereochemical selectivity of muscarinic receptors for oxotremorine analogues, including pyrrolidine derivatives similar to the compound , was studied. These investigations provided insights into the compound's interactions with muscarinic receptors, demonstrating the importance of the (R)-configuration in enhancing potency and selectivity, especially in relation to antagonist and agonist activities (Amstutz et al., 1985).

Quantum Mechanical and Spectroscopic Study

The compound's spectroscopic properties were explored using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. Quantum chemical methods provided insights into the compound's electronic structure, including molecular orbitals and electrostatic potential, contributing to understanding its reactivity and interactions (Devi et al., 2020).

properties

IUPAC Name |

methyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENQIPNJLDAXAT-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469830 | |

| Record name | (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate | |

CAS RN |

852857-11-5, 99735-45-2 | |

| Record name | rel-Methyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852857-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.